molecular formula C20H20Br2ClN3O3 B11555089 (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide

Cat. No.: B11555089
M. Wt: 545.6 g/mol
InChI Key: JMUXITTZGLLQMI-DHRITJCHSA-N
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Description

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple halogenated aromatic rings and a hydrazinylidene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide typically involves multiple steps, including halogenation, acylation, and hydrazone formation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

    Halogenation: The initial step involves the halogenation of the aromatic rings using reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

    Acylation: The halogenated aromatic compounds are then subjected to acylation using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.

    Hydrazone Formation: The final step involves the reaction of the acylated product with hydrazine derivatives to form the hydrazinylidene moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The halogen atoms in the aromatic rings can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-N-(3-chloro-4-methylphenyl)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}butanamide is unique due to its complex structure, which includes multiple halogenated aromatic rings and a hydrazinylidene moiety

Properties

Molecular Formula

C20H20Br2ClN3O3

Molecular Weight

545.6 g/mol

IUPAC Name

(3E)-N-(3-chloro-4-methylphenyl)-3-[[2-(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene]butanamide

InChI

InChI=1S/C20H20Br2ClN3O3/c1-11-4-5-14(8-17(11)23)24-19(27)7-13(3)25-26-20(28)10-29-18-6-12(2)15(21)9-16(18)22/h4-6,8-9H,7,10H2,1-3H3,(H,24,27)(H,26,28)/b25-13+

InChI Key

JMUXITTZGLLQMI-DHRITJCHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)C/C(=N/NC(=O)COC2=C(C=C(C(=C2)C)Br)Br)/C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC(=NNC(=O)COC2=C(C=C(C(=C2)C)Br)Br)C)Cl

Origin of Product

United States

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